5-amino-N-methylpyridine-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-N-methylpyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-8-12(10,11)6-3-2-5(7)4-9-6/h2-4,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPOYLHBOFXZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Amino N Methylpyridine 2 Sulfonamide and Analogues
Strategic Approaches to Sulfonamide Synthesis
The construction of the sulfonamide functional group, particularly on a pyridine (B92270) scaffold, can be achieved through several strategic approaches. These methods range from traditional S-N bond formations to advanced metal-catalyzed cross-coupling and direct C-H functionalization reactions.
Classical S-N Bond Formation Reactions
The most conventional and widely practiced method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. ijarsct.co.in This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netnih.gov
The general scheme for this reaction is: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl
The primary challenge in applying this method to aminopyridine sulfonamides lies in the preparation of the requisite sulfonyl chloride precursor. Common methods to synthesize heteroaryl sulfonyl chlorides include:
Oxidative Chlorination of Thiols: Heteroaryl thiols, such as 2-mercaptopyridine, can be converted to the corresponding sulfonyl chloride using oxidizing agents like N-chlorosuccinimide (NCS) or aqueous sodium hypochlorite (B82951) in strong acid. organic-chemistry.org
From Sulfonic Acids: The reaction of sulfonic acids or their salts with chlorinating agents like thionyl chloride or phosphorus pentachloride can yield sulfonyl chlorides.
Chlorosulfonylation of Arenes: Direct reaction with chlorosulfonic acid can install a sulfonyl chloride group, though this method can lack regioselectivity and is often incompatible with sensitive functional groups. imist.ma
A one-pot synthesis of sulfonamides from thiols has been developed, where the thiol is oxidized in situ to the sulfonyl chloride with NCS and then reacted with an amine in the same vessel. organic-chemistry.org
| Starting Material | Reagents | Product | Key Features |
| Aryl/Heteroaryl Sulfonyl Chloride | Primary/Secondary Amine, Base (e.g., Pyridine) | Aryl/Heteroaryl Sulfonamide | Most common and direct method. ijarsct.co.inresearchgate.net |
| Aryl/Heteroaryl Thiol | 1. Oxidizing/Chlorinating Agent (e.g., NCS) 2. Amine | Aryl/Heteroaryl Sulfonamide | Allows for one-pot procedures. organic-chemistry.org |
| Arylboronic Acid | [SO₂Cl]⁺ Synthon (e.g., Phenyl Chlorosulfate), Pd Catalyst | Arylsulfonyl Chloride | Provides access to sulfonyl chlorides with high regioselectivity. nih.gov |
| Carboxylic Acid | Cu Catalyst, SO₂, Chlorinating Agent | Arylsulfonyl Chloride | Decarboxylative chlorosulfonylation enables use of abundant starting materials. acs.orgnih.gov |
Advanced C-N Cross-Coupling Techniques
Modern synthetic chemistry has increasingly relied on transition-metal-catalyzed cross-coupling reactions to form C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for coupling aryl halides or triflates with amines, including sulfonamides. researchgate.netacs.org This method is particularly valuable for constructing N-aryl sulfonamides that are difficult to access through classical routes.
The general reaction is: Ar-X + H₂N-SO₂R' + Pd-catalyst/Ligand + Base → Ar-NH-SO₂R' (where X = Cl, Br, I, OTf)
The success of these reactions is highly dependent on the choice of catalyst system, which consists of a palladium precursor and a specialized phosphine (B1218219) ligand. Ligands such as RuPhos, BrettPhos, and tBuXPhos have been developed to facilitate the coupling of challenging substrates, including heteroaryl halides and weakly nucleophilic sulfonamides. researchgate.netorganic-chemistry.org These reactions offer excellent functional group tolerance and allow for the synthesis of complex molecules under relatively mild conditions. nih.gov
| Catalyst System (Pd Precursor + Ligand) | Substrates | Base | Solvent | Application |
| Pd₂(dba)₃ + RuPhos/BrettPhos | 3-Halo-2-aminopyridines + Amines | LiHMDS | Dioxane | Synthesis of N(3)-substituted-2,3-diaminopyridines. researchgate.net |
| Pd₂(dba)₃ + tBuXPhos | Aryl Halides + Sulfinamides | NaOH | Toluene/H₂O | Synthesis of N-aryl sulfinamides without racemization. organic-chemistry.org |
| Pd(OAc)₂ + Xantphos | Aryl Halides + Sulfamides | Cs₂CO₃ | Toluene | Synthesis of N-aryl sulfamides. thieme-connect.de |
| PdCl₂(dppf) | Arylboronic Acids + Phenyl Chlorosulfate | K₃PO₄ | Dioxane | Chlorosulfonylation to form arylsulfonyl chlorides. nih.gov |
Regioselective N-H Functionalization Strategies
For molecules containing multiple nitrogen atoms, such as 5-aminopyridine-2-sulfonamides, achieving regioselective functionalization of a specific N-H bond is a significant synthetic challenge. The molecule contains a primary arylamine (at C5) and a sulfonamide N-H group, both of which are nucleophilic.
Strategies to achieve regioselectivity include:
Protecting Groups: One of the amino groups can be protected to prevent its reaction while the other is functionalized. For instance, the more nucleophilic 5-amino group could be protected as a carbamate (B1207046) or amide before further reaction at the sulfonamide nitrogen.
Exploiting Acidity/Nucleophilicity Differences: The pKa values of the two N-H groups are different. The sulfonamide proton is generally more acidic than the arylamine proton, allowing for selective deprotonation with a suitable base, followed by reaction with an electrophile. Conversely, the arylamine is typically more nucleophilic than the sulfonamide nitrogen, allowing for selective reaction with electrophiles under neutral or mildly basic conditions.
Directed Functionalization: In some cases, a directing group on the pyridine ring can guide a reagent to a specific position. While more common for C-H functionalization, steric and electronic factors can influence the selectivity of N-H functionalization. For example, studies on the synthesis of bipyridine sultams have shown that double sulfonylation can occur on a single amino group, highlighting the need for careful control of stoichiometry and reaction conditions to achieve mono-functionalization. nih.gov
Oxidative C-H Amination Routes
Oxidative C-H amination is an atom-economical strategy that allows for the direct formation of a C-N bond by converting a C-H bond, avoiding the need for pre-functionalized starting materials like aryl halides. Recent advancements have focused on transition-metal-catalyzed or electrochemical methods.
Rhodium-catalyzed C-H Amidation: Rh(III) catalysts have been used for the regioselective C-H amidation of pyridines, often directed by a group at the C2 position. nih.gov This can be used to install an amino or amido group that can be a precursor to the final sulfonamide.
Electrochemical Oxidative Coupling: An environmentally benign approach involves the electrochemical oxidative coupling of thiols and amines. nih.govacs.orgcardiff.ac.uk In this method, an electric current drives the reaction, forming the S-N bond directly without the need for external chemical oxidants. This method has been successfully applied to the synthesis of sulfonamides from various thiols and amines, including 4-aminopyridine, demonstrating its utility for heteroaromatic substrates. acs.orgcardiff.ac.uk The process is believed to proceed through the generation of an aminium radical intermediate which then reacts with a disulfide (formed from the thiol at the anode). cardiff.ac.uk
Specific Synthetic Pathways for 5-amino-N-methylpyridine-2-sulfonamide
Proposed Synthetic Route:
A viable strategy starts from 2-chloro-5-nitropyridine (B43025), a common building block.
Step 1: Introduction of the Sulfur Moiety. The chlorine atom at the 2-position of 2-chloro-5-nitropyridine can be displaced by a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea, to generate 5-nitropyridine-2-thiol.
Step 2: Oxidative Chlorination. The resulting 5-nitropyridine-2-thiol is then subjected to oxidative chlorination. Treatment with an agent like N-chlorosuccinimide (NCS) in the presence of a chloride source or chlorine gas in an acidic medium converts the thiol into the highly reactive 5-nitropyridine-2-sulfonyl chloride. This transformation is analogous to methods used for preparing other pyridine-2-sulfonyl chlorides.
Step 3: Sulfonamide Formation. The crude or isolated 5-nitropyridine-2-sulfonyl chloride is then reacted with methylamine (B109427) (CH₃NH₂) in a suitable solvent with a base (e.g., pyridine) to form N-methyl-5-nitropyridine-2-sulfonamide. This is a classical S-N bond formation reaction. researchgate.net
Step 4: Reduction of the Nitro Group. The final step is the reduction of the nitro group at the 5-position to the desired primary amine. This can be achieved using a variety of standard reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metals in acidic solution (e.g., SnCl₂ in HCl). This reduction yields the target compound, this compound.
This multi-step sequence leverages robust and well-understood chemical transformations to build the target molecule from commercially available precursors.
Catalytic Systems and Reaction Optimization in Aminopyridine Sulfonamide Synthesis
The efficiency and selectivity of aminopyridine sulfonamide synthesis are heavily reliant on the choice of catalytic systems and the optimization of reaction parameters.
Catalytic Systems:
Palladium Catalysts: As discussed, palladium catalysis is central to modern C-N cross-coupling approaches. The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos, tBuXPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond, especially with less reactive aryl chlorides or electron-rich amines/sulfonamides. researchgate.netacs.orgorganic-chemistry.org
Copper Catalysts: Copper catalysis has emerged as a cost-effective alternative to palladium for some coupling reactions. It is notably used in decarboxylative halosulfonylation strategies that convert carboxylic acids into sulfonyl chlorides, which are then used to make sulfonamides. acs.orgnih.gov
Rhodium Catalysts: Rhodium complexes are primarily employed for C-H activation and functionalization reactions. For instance, [Cp*RhCl₂]₂ can catalyze the direct amidation of C-H bonds on pyridine rings, providing an alternative route to aminated precursors. nih.gov
Reaction Optimization: Optimizing the synthesis of aminopyridine sulfonamides involves fine-tuning several parameters to maximize yield and minimize side products:
Base: The choice of base is crucial. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are often used in Pd-catalyzed couplings, while weaker bases like K₂CO₃, Cs₂CO₃, or organic amines like pyridine are sufficient for classical sulfonylation of amines. researchgate.netresearchgate.net
Solvent: The solvent can significantly impact reaction rates and catalyst stability. Aprotic polar solvents like dioxane, toluene, and DMF are common for cross-coupling reactions. In some cases, the addition of a co-solvent like water has been shown to improve yields by helping to dissolve inorganic bases. organic-chemistry.org
Temperature: Reaction temperatures can range from ambient to high heat (80-120 °C), depending on the reactivity of the substrates and the thermal stability of the catalyst.
Stoichiometry: Careful control over the stoichiometry of reagents is essential, particularly in cases like the reaction of aminopyridines with sulfonyl chlorides, where double sulfonylation of the amino group can be a competing side reaction. nih.gov Using a slight excess of the amine component is a common strategy.
| Catalyst Type | Reaction | Example Catalyst System | Key Optimization Parameters |
| Palladium | C-N Cross-Coupling (Buchwald-Hartwig) | Pd₂(dba)₃ / Biarylphosphine Ligand | Ligand choice, strong base (NaOtBu, LiHMDS), anhydrous solvent (toluene, dioxane). researchgate.netacs.org |
| Palladium | Suzuki-Miyaura Chlorosulfonylation | PdCl₂(dppf) / K₃PO₄ | Boronic acid quality, precise control of [SO₂Cl]⁺ source. nih.gov |
| Copper | Decarboxylative Sulfonylation | [Cu(MeCN)₄]BF₄ / Light | Photoredox conditions, choice of chlorinating/fluorinating agent. acs.orgnih.gov |
| Rhodium | C-H Amidation | Cp*Rh(MeCN)₃₂ | Directing group on substrate, oxidant, temperature. nih.gov |
| None (Electrochemical) | Oxidative S-N Coupling | Graphite Anode / Fe Cathode | Electrolyte (e.g., Me₄NBF₄), solvent system (e.g., MeCN/HCl), current density. nih.govacs.org |
Green Chemistry Principles in Pyridine Sulfonamide Manufacturing and Laboratory Synthesis
The growing emphasis on sustainable chemical production has spurred the adoption of green chemistry principles in the pharmaceutical industry, extending to the manufacturing and laboratory synthesis of pyridine sulfonamides, including this compound and its analogues. The core objective is to design processes that are more efficient, use less hazardous materials, and generate minimal waste. This involves a holistic assessment of chemical syntheses through various metrics and the implementation of innovative technologies.
A key metric in evaluating the environmental footprint of a chemical process is the Process Mass Intensity (PMI) , which is the ratio of the total mass of materials used (water, organic solvents, raw materials, reagents, process aids) to the mass of the final product. A lower PMI signifies a more sustainable and efficient process. For instance, in the synthesis of aryl sulfonyl chlorides, a critical intermediate for many sulfonamides, a continuous flow protocol demonstrated a favorable PMI of 15 compared to a batch process with a PMI of 20, showcasing a significant reduction in waste. researchgate.net
The choice of solvents is a critical aspect of green chemistry in sulfonamide synthesis. Traditional syntheses often rely on volatile and potentially hazardous organic solvents. A shift towards more environmentally benign solvents, or even solvent-free conditions, is a key area of research. For example, the use of greener solvents and the reduction of solvent use in purification steps, such as isolating sulfonyl chlorides and bromides without extraction and using a short pad of silica (B1680970) gel for filtration, have been reported. researchgate.net
Catalysis plays a pivotal role in the development of sustainable synthetic methodologies. The use of catalysts can enable reactions to proceed with higher selectivity and efficiency, often under milder conditions, thereby reducing energy consumption and the formation of byproducts. For pyridine derivatives in general, the use of ionic liquids as recyclable catalysts has been explored to facilitate cleaner reactions. researchgate.net In the context of sulfonamide synthesis, metal-free catalytic systems are gaining attention. An environmentally benign, metal-free synthesis of sulfonyl chlorides and bromides from thiols has been developed using ammonium (B1175870) nitrate (B79036) in the presence of aqueous HCl or HBr and oxygen as the terminal oxidant. researchgate.net This approach avoids the use of heavy metals, which can be toxic and difficult to remove from the final product.
One-pot syntheses and telescopic processes, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offer significant advantages in terms of reducing solvent use, energy consumption, and waste generation. Scalable one-pot transformations for the preparation of various pyridine sulfonamides have been reported, highlighting a move towards more streamlined and sustainable manufacturing processes. researchgate.net Furthermore, the development of continuous flow processes for the synthesis of aryl sulfonamides not only improves safety and scalability but also contributes to a more sustainable manufacturing footprint through better process control and reduced waste. researchgate.net
A notable advancement in the synthesis of sulfonyl chlorides, key precursors to sulfonamides, is the use of sodium chlorite (B76162) (NaClO2) for oxidative chlorosulfonation. This method is presented as a safer and more environmentally friendly alternative to traditional methods, offering high yields and convenient purification procedures. researchgate.net
The following interactive data table provides a comparative example of Process Mass Intensity (PMI) for the synthesis of an aryl sulfonyl chloride, a common precursor for sulfonamides, highlighting the improvements achievable through process optimization.
| Synthetic Protocol | Process Mass Intensity (PMI) | Reference |
| DCH Flow Process | 20 | researchgate.net |
| Newly-Developed Flow Protocol | 15 | researchgate.net |
Advanced Spectroscopic and Analytical Characterization in Research
Structural Elucidation Techniques for 5-amino-N-methylpyridine-2-sulfonamide
The precise determination of the molecular structure of this compound relies on the synergistic application of several high-resolution spectroscopic methods. These techniques probe the atomic and molecular framework, providing definitive evidence for the connectivity and chemical environment of each atom within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the amine (NH₂) protons, the sulfonamide (NH) proton, and the N-methyl (CH₃) protons. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the substituted pyridine ring. The chemical shifts are influenced by the electronic effects of the amino and sulfonamide substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be observed for each of the five carbons in the pyridine ring and the one carbon of the N-methyl group. The chemical shifts of the ring carbons are particularly informative, indicating the influence of the nitrogen heteroatom and the electron-donating amino group and electron-withdrawing sulfonamide group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine-C3 | 7.5 - 7.7 | 120 - 125 |
| Pyridine-C4 | 6.8 - 7.0 | 110 - 115 |
| Pyridine-C6 | 8.0 - 8.2 | 150 - 155 |
| Pyridine-C2 (bearing SO₂NHCH₃) | - | 158 - 162 |
| Pyridine-C5 (bearing NH₂) | - | 145 - 150 |
| N-CH₃ | 2.5 - 2.7 (doublet) | 28 - 32 |
| SO₂NH | 7.8 - 8.0 (quartet) | - |
| NH₂ | 5.5 - 6.0 (singlet, broad) | - |
Note: The data in the table above is predicted and may vary from experimental values.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key vibrational frequencies would include the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), the N-H stretching of the sulfonamide group (around 3200-3300 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively), and C-N and C=C stretching vibrations from the pyridine ring. oup.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores. The pyridine ring system, substituted with an amino group and a sulfonamide group, constitutes a chromophore that would absorb in the UV region. The spectrum, typically recorded in a solvent like methanol or ethanol, would likely show one or more absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the aromatic system.
Interactive Data Table: Expected IR Absorption Bands and UV-Vis Maxima for this compound
| Spectroscopic Technique | Feature | Expected Range/Value |
| IR Spectroscopy | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |
| IR Spectroscopy | N-H Stretch (Sulfonamide) | 3200 - 3300 cm⁻¹ |
| IR Spectroscopy | S=O Asymmetric Stretch | 1330 - 1370 cm⁻¹ |
| IR Spectroscopy | S=O Symmetric Stretch | 1140 - 1180 cm⁻¹ |
| UV-Vis Spectroscopy | λmax 1 | ~220 - 250 nm |
| UV-Vis Spectroscopy | λmax 2 | ~280 - 320 nm |
Note: The data in the table above is based on typical values for similar functional groups and structures.
High-Resolution Mass Spectrometry (HRMS and ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. Using techniques like Electrospray Ionization (ESI), the compound is ionized, typically by protonation, to form the [M+H]⁺ ion. HRMS analysis of this compound would provide a highly accurate mass-to-charge ratio of this ion, allowing for the unambiguous determination of its molecular formula (C₆H₉N₃O₂S). Tandem mass spectrometry (MS/MS) experiments can further be used to fragment the parent ion, providing valuable information about the compound's structure and connectivity. mdpi.com
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts and for its precise quantification in various samples.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and quantifying non-volatile compounds like this compound. A robust HPLC method is crucial for quality control in a research setting.
Method development would typically involve a reversed-phase approach, utilizing a C18 or similar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid to control pH and improve peak shape) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and the separation from any impurities with different polarities. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima. grupobiomaster.comchemicalbook.com
Interactive Data Table: Typical HPLC Method Parameters for the Analysis of Pyridine Sulfonamides
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 - 40 °C |
| Detection | UV at λmax |
| Elution Mode | Gradient |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the relatively low volatility and polar nature of this compound, direct analysis by GC-MS is challenging. The amino and sulfonamide groups can lead to poor peak shape and thermal degradation in the GC inlet.
Therefore, the application of GC-MS for this compound would typically require a derivatization step to increase its volatility and thermal stability. This could involve reacting the amino and sulfonamide protons with a silylating agent (e.g., BSTFA) or an acylating agent to produce a less polar and more volatile derivative. The resulting derivative can then be readily analyzed by GC-MS, providing both chromatographic separation and mass spectrometric identification.
Supercritical Fluid Chromatography (SFC) in Pyridine Sulfonamide Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation and analysis of various chemical compounds, including sulfonamides. researchgate.net Its advantages include faster analysis times and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC). southampton.ac.uk The analysis of pyridine sulfonamides, such as this compound, by SFC typically involves a packed column approach with carbon dioxide as the primary mobile phase, often modified with a polar solvent like methanol to ensure the elution of polar analytes. researchgate.net
The separation of sulfonamides is influenced by several factors, including the choice of stationary phase, the composition of the mobile phase, temperature, and pressure. Common stationary phases for sulfonamide analysis include silica (B1680970) and aminopropyl-bonded columns. researchgate.net A study on the separation of eight regulated sulfonamides demonstrated a successful separation by coupling a silica column to an aminopropyl column. The chromatographic conditions involved a gradient of methanol in carbon dioxide, a column oven temperature of 65°C, and an outlet CO2 pressure of 300 bar. researchgate.net
Table 1: Representative Supercritical Fluid Chromatography (SFC) Method for Pyridine Sulfonamide Analysis
| Parameter | Condition |
|---|---|
| Instrumentation | Supercritical Fluid Chromatography System with UV or Mass Spectrometric Detection |
| Column | Packed-silica (250 x 4.6 mm) coupled to an aminopropyl-packed column (250 x 4.6 mm) |
| Mobile Phase | A: Supercritical CO2B: Methanol |
| Gradient | 10% B for 5 min, then increase by 2.5% per minute to 30% B |
| Flow Rate | 2.5 mL/min |
| Column Temperature | 65°C |
| Back Pressure | 300 bar |
| Detection | UV at 254 nm |
This table represents a generalized SFC method for sulfonamide analysis and would require optimization for the specific compound this compound.
Elemental Analysis and Thermal Decomposition Studies
Elemental Analysis
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. For this compound, the molecular formula is C6H9N3O2S. The theoretical elemental composition can be calculated based on this formula and is a fundamental parameter for confirming the identity and purity of the compound. Experimental values obtained from elemental analysis of a pure sample should closely match these theoretical percentages. While specific experimental data for this compound is not publicly documented, the expected theoretical values are presented in the table below. Studies on other novel pyridine-based N-sulfonamides have utilized elemental analysis to validate their proposed structures. acs.org
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 38.09 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.80 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 22.21 |
| Oxygen | O | 16.00 | 2 | 32.00 | 16.91 |
| Sulfur | S | 32.07 | 1 | 32.07 | 16.96 |
| Total | | | | 187.232 | 100.00 |
Thermal Decomposition Studies
Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material and to study its decomposition profile. eltra.com The analysis involves heating a sample at a controlled rate and measuring the change in mass as a function of temperature. eltra.com For a compound like this compound, TGA can provide information about its decomposition temperature and the presence of any volatile components.
While a specific thermogravimetric analysis for this compound is not available, studies on related compounds provide insight into the expected thermal behavior. For instance, the thermal decomposition of the sulfonamide potentiator trimethoprim was studied using thermogravimetry, and the activation energy of its thermal decomposition was determined. researchgate.netasianpubs.org Another study on sulfamethoxazole and its metal complexes also employed TGA to investigate their thermal stability. mdpi.com
A typical TGA experiment for this compound would involve heating the sample in an inert atmosphere (e.g., nitrogen) from room temperature to a high temperature (e.g., 700 °C). The resulting thermogram would show the temperature at which weight loss begins, indicating the onset of decomposition. The data from such an analysis can be used to calculate kinetic parameters of the decomposition reaction. researchgate.net
Table 3: Hypothetical Thermal Decomposition Data for a Pyridine Sulfonamide Derivative
| Temperature Range (°C) | Weight Loss (%) | Corresponding Event |
|---|---|---|
| 25 - 150 | < 1 | Loss of adsorbed water/solvent |
| 150 - 250 | 5 - 10 | Onset of decomposition, potential loss of side chains |
| 250 - 500 | 40 - 60 | Major decomposition of the pyridine and sulfonamide moieties |
This table presents a hypothetical decomposition profile for a pyridine sulfonamide and is for illustrative purposes only. Actual data for this compound would need to be determined experimentally.
Investigative Studies on the Biological Activities of 5 Amino N Methylpyridine 2 Sulfonamide
Enzyme Inhibition Profiles
The sulfonamide group is a well-established pharmacophore known for its ability to inhibit specific enzymes, most notably carbonic anhydrases. The pyridine (B92270) ring, a common scaffold in medicinal chemistry, can also contribute to interactions with various enzymes and receptors.
Carbonic Anhydrase (CA) Isozyme Inhibition Studies
Studies on other pyridine-based sulfonamides have demonstrated a wide range of inhibitory activities against different CA isozymes. For instance, a series of pyrazolo[4,3-c]pyridine sulfonamides showed varied inhibition constants (Ki) against human CA isoforms I, II, IX, and XII. This highlights the potential for the pyridine scaffold to contribute to isoform-selective inhibition.
It is plausible that 5-amino-N-methylpyridine-2-sulfonamide could exhibit inhibitory activity against one or more CA isozymes. The primary sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme. The aminopyridine portion of the molecule would likely interact with amino acid residues in the active site cavity, influencing both the potency and selectivity of inhibition. Further empirical studies are necessary to determine the specific CA isozyme inhibition profile of this compound.
Modulation of Other Enzymes and Receptors
There is currently no specific information available regarding the modulation of other enzymes and receptors by this compound. However, the aminopyridine scaffold is present in a variety of biologically active molecules that interact with a range of targets. For example, certain aminopyridine derivatives have been investigated as allosteric modulators of adenosine (B11128) receptors. Additionally, other complex pyridine-containing molecules have been identified as negative allosteric modulators of metabotropic glutamate (B1630785) receptor subtype 5.
The sulfonamide moiety is also a key feature in inhibitors of other enzymes, such as dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis in bacteria. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of this enzyme.
Given the presence of both the sulfonamide and aminopyridine moieties, it is conceivable that this compound could interact with other enzymes or receptors beyond carbonic anhydrases. However, without direct experimental evidence, this remains speculative.
Antimicrobial Activity Research
While specific studies on the antimicrobial activity of this compound are not found in the reviewed literature, both sulfonamides and pyridine derivatives are classes of compounds known to possess antimicrobial properties.
In Vitro Antibacterial Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)
No specific data on the in vitro antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains has been reported. However, the general class of sulfonamides has a long history of use as antibacterial agents. They typically exert their bacteriostatic effect by inhibiting dihydropteroate synthase.
Furthermore, various pyridine derivatives have demonstrated antibacterial activity. For instance, certain 2-amino-5-substituted pyridine derivatives have shown notable bactericidal activity. The combination of a sulfonamide and a pyridine ring in one molecule could potentially lead to a compound with antibacterial properties. A study on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives showed that some of these compounds exhibited good antimicrobial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria.
Table 1: Illustrative Antibacterial Activity of Structurally Related Pyridine Derivatives
| Compound/Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) |
|---|---|---|
| 2-amino-5-substituted pyridines | S. aureus, B. subtilis | MIC values as low as 0.039 µg/mL reported for some derivatives. |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | B. subtilis, S. aureus, X. campestris, E. coli | Good antimicrobial activity reported for some derivatives. |
Antifungal Properties and Mechanisms
Specific antifungal properties and mechanisms of this compound have not been documented. However, both sulfonamides and pyridine derivatives have been investigated for antifungal activity. Some sulfonamide-derived chromones have shown significant activity against a variety of fungal strains, including Trichophyton longifusus, Candida albicans, and Aspergillus flavus.
Similarly, pyridine-containing compounds have been explored for their antifungal potential. For example, some pyrano[2,3-c]pyridines have demonstrated significant activity against various fungal strains. The mechanism of antifungal action for such compounds can vary, but for some imidazole (B134444) derivatives, it has been linked to the production of reactive oxygen species (ROS).
Investigation of Resistance Mechanisms and Biofilm Inhibition
There is no information available regarding resistance mechanisms to this compound or its ability to inhibit biofilm formation. For the broader class of sulfonamides, bacterial resistance is a well-documented phenomenon. A primary mechanism of resistance involves mutations in the folP gene, which encodes for dihydropteroate synthase, the target enzyme. This can lead to an enzyme with reduced affinity for sulfonamides. Another common mechanism is the acquisition of alternative drug-resistant variants of the DHPS enzyme via plasmids.
Regarding biofilm inhibition, some sulfonamides, particularly when complexed with metals, have been shown to inhibit the formation of mycobacterial biofilms. The proposed mechanism involves the inhibition of cyclic-di-GMP synthesis, a key signaling molecule in biofilm formation. Additionally, 2-aminoimidazole derivatives, which share a structural feature with the aminopyridine moiety, have been identified as inhibitors of bacterial biofilms, including those of Mycobacterium abscessus.
Anticancer Activity Research
The sulfonamide moiety is a key feature in a variety of therapeutic agents and has been incorporated into novel molecular designs to explore anticancer properties. nih.gov Research into related sulfonamide and pyridine derivatives has revealed potential for inhibiting cancer cell growth, inducing apoptosis, and disrupting the cell cycle. nih.govnih.gov
Studies on various sulfonamide derivatives have demonstrated significant cytostatic (inhibiting cell growth) and cytotoxic (causing cell death) effects against a range of human cancer cell lines. nih.gov For instance, compounds such as N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide have shown promising activity against cervical (HeLa), breast (MCF-7, MDA-MB-231), and other cancer cell lines, with IC50 values indicating potent inhibition. nih.gov Similarly, acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide were found to be active against amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells. mdpi.com One derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, showed efficacy comparable to established chemotherapy agents like cisplatin (B142131) and doxorubicin (B1662922) against these cell lines. mdpi.com
The cytotoxic potential often varies based on the specific chemical structure and the cancer cell type being targeted. Research on acridine-sulfonamide hybrids also identified compounds with potent growth inhibitory activity against liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cell lines. mdpi.com
Table 1: In Vitro Cytotoxic Activity of Selected Sulfonamide Derivatives This table presents the half-maximal inhibitory concentration (IC50) in micromolar (µM) for various sulfonamide-containing compounds against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 |
| MDA-MB-231 | 4.62 ± 0.13 | |
| MCF-7 | 7.13 ± 0.13 | |
| N-ethyl toluene-4-sulfonamide | HeLa | 10.91 - 19.22 |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 | < 1.56 |
| MDA-MB-231 | 3.12 - 6.25 | |
| A549 | 3.12 - 6.25 | |
| Acridine-Sulfonamide Hybrid (8b) | HepG2 | 14.51 ± 1.4 |
| HCT-116 | 9.39 ± 0.9 | |
| MCF-7 | 8.83 ± 0.9 |
A key mechanism by which anticancer agents exert their effect is by interfering with the cell cycle, leading to arrest at specific phases and preventing cell proliferation. Studies on pyridine and quinoline (B57606) sulfonamide derivatives have shown that these compounds can induce cell cycle arrest. For example, treatment of human breast cancer cells (MCF-7 and MDA-MB-231) with 2-Methylpyridine-1-ium-1-sulfonate resulted in cell cycle arrest at the G0/G1 and S phases, respectively. nih.gov This arrest was associated with changes in the expression of regulatory proteins like p21, p27, and p53. nih.gov
Similarly, a quinoline-8-sulfonamide (B86410) derivative was found to cause both G2/M and S phase blockades in A549 lung cancer cells. mdpi.com The ability of these compounds to halt the cell cycle at critical checkpoints prevents DNA replication and cell division, ultimately inhibiting tumor growth. mdpi.comnih.gov
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. mdpi.com Many effective anticancer drugs function by triggering this self-destruction mechanism in tumor cells. mdpi.com Research has shown that sulfonamide-based compounds can be potent inducers of apoptosis.
For example, 2-Methylpyridine-1-ium-1-sulfonate was found to induce apoptosis in breast cancer cells, which was accompanied by an increase in the pro-apoptotic Bax/Bcl-2 ratio and elevated activity of caspases-3 and -9, key executioner enzymes in the apoptotic cascade. nih.gov In another study, certain 5-fluorouridine (B13573) derivatives were shown to increase the expression of the pro-apoptotic caspase-3 gene and the tumor suppressor TP53 gene. nih.gov Furthermore, acridine/sulfonamide hybrids have been investigated, with specific compounds demonstrating the ability to induce both early and late-stage apoptosis in liver cancer cells. mdpi.com These findings underscore the potential for pyridine sulfonamides to activate intrinsic and extrinsic apoptotic pathways as part of their anticancer mechanism.
Anti-inflammatory Investigations of Pyridine Sulfonamides
The pyridine nucleus is a common structural motif in synthetic anti-inflammatory drugs such as etoricoxib (B1671761) and piroxicam. researchgate.net The sulfonamide group also contributes to anti-inflammatory activity. Research has shown that sulfanilamide-related drugs, including sulfapyridine, can reduce the availability of hypochlorous acid (HOCl) produced by neutrophils during inflammation. nih.gov This action helps to protect alpha 1-antitrypsin, an inhibitor of neutrophil elastase, thereby controlling tissue damage associated with neutrophilic inflammation. nih.gov
Derivatives of pyrido[2,3-d]pyrimidine (B1209978) have also been investigated for their anti-inflammatory effects, which are attributed to the inhibition of cyclooxygenase (COX) enzymes. rsc.org By suppressing COX-1 and COX-2, these compounds reduce the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. rsc.org Structure-activity relationship (SAR) studies have indicated that the presence of a p-sulfonamide group on an aromatic ring is beneficial for achieving maximum COX-2 inhibition and selectivity. rsc.org
Antimalarial Activity Assessments
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the discovery of new therapeutic agents. nih.gov Pyridine and sulfonamide scaffolds are present in several known antimalarial drugs. nih.govtandfonline.com
A novel series of nih.govuantwerpen.benih.govtriazolo[4,3-a]pyridine sulfonamides was designed and synthesized, with several compounds showing good in vitro antimalarial activity. nih.govuantwerpen.be For example, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govuantwerpen.benih.govtriazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govuantwerpen.benih.govtriazolo[4,3-a]pyridin-3(2H)-one demonstrated potent activity against P. falciparum with IC50 values of 2.24 µM and 4.98 µM, respectively. nih.govuantwerpen.be These compounds are believed to act by inhibiting falcipain-2, a crucial cysteine protease for the parasite. nih.gov Other research has focused on pyrimidine-tethered sulfonamide derivatives, which also showed strong antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. rsc.org
Exploration of Other Pharmacological Effects in Related Pyridine Sulfonamides
The versatile pyridine sulfonamide scaffold has been explored for a range of other pharmacological activities beyond those previously discussed.
Antibacterial Activity: Sulfonamides were among the first effective antibiotic drugs and function by acting as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. drugbank.comnih.gov This inhibition disrupts bacterial multiplication. drugbank.com Pyridine-based N-sulfonamides have also shown notable potency against Gram-negative bacteria. acs.org
Antiviral Activity: Certain pyridine-based N-sulfonamides have demonstrated promising antiviral effects. Two compounds in one study showed a greater than 50% reduction against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). acs.org
Diuretic Activity: Some pyridine sulfonylurea derivatives, such as torasemide, have been developed as potent diuretic agents. nih.gov Torasemide acts as a high-ceiling diuretic, increasing urinary volume and electrolyte excretion. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Identification of Pharmacophoric Elements in the 5-amino-N-methylpyridine-2-sulfonamide Scaffold
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, several key pharmacophoric elements have been identified through extensive research on related pyridine (B92270) sulfonamide derivatives.
The primary pharmacophoric features include:
A Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring.
A Hydrogen Bond Donor/Acceptor Group: The sulfonamide moiety (-SO₂NH-). The oxygen atoms act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor.
Aromatic/Heterocyclic Core: The pyridine ring, which can engage in π-π stacking or hydrophobic interactions.
A Hydrogen Bond Donor: The amino group at the 5-position (-NH₂).
The sulfonamide group is a particularly critical pharmacophoric element. In many contexts, especially as inhibitors of metalloenzymes like carbonic anhydrases, the sulfonamide moiety acts as a potent zinc-binding group (ZBG). nih.govacs.org The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion in the enzyme's active site, a fundamental interaction for inhibitory activity. nih.gov The pyridine ring serves as a central scaffold, positioning the other functional groups in the correct orientation for target binding. The 5-amino group provides an additional point for hydrogen bonding, which can enhance binding affinity and contribute to selectivity.
Impact of Substituent Modifications on Biological Potency and Selectivity
Systematic modification of the this compound scaffold has provided deep insights into the SAR of this class of compounds. Changes to the N-methyl group, the amino group on the pyridine ring, and the sulfonamide moiety itself can have profound effects on biological activity.
The substituent on the sulfonamide nitrogen plays a crucial role in modulating the compound's physicochemical properties and its interaction with target proteins.
N-Methylation: The presence of a methyl group on the sulfonamide nitrogen, as in the title compound, can influence potency. In some series of sulfonamide inhibitors, N-alkylation can lead to varied effects. While unsubstituted sulfonamides (-SO₂NH₂) are often potent zinc binders, N-alkylation can alter the electronic properties and steric profile of the sulfonamide group. This can impact binding affinity and selectivity for different enzyme isoforms.
Other Alkyl Substitutions: Replacing the N-methyl group with larger or more complex alkyl or aryl groups can lead to significant changes in activity. The introduction of bulkier substituents may either enhance binding by accessing additional hydrophobic pockets within the target's active site or decrease potency due to steric hindrance. The specific outcome is highly dependent on the topology of the target's binding site. Studies on related pyridine sulfonamides have shown that N-alkylation is a viable strategy for modifying activity. researchgate.netresearchgate.net
Table 1: Hypothetical Impact of N-Alkylation on Inhibitory Potency (IC₅₀)
| Compound ID | R Group (on Sulfonamide N) | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) |
|---|---|---|---|
| 1a | -H | 50 | 250 |
| 1b | -CH₃ | 75 | 150 |
| 1c | -CH₂CH₃ | 120 | 180 |
This table is illustrative and based on general principles observed in related sulfonamide series.
The amino group on the pyridine ring is a key determinant of the molecule's interaction profile.
Position: The location of the amino group is critical. The 5-position, as specified, places the hydrogen bond-donating NH₂ group in a specific region of space relative to the sulfonamide and the pyridine nitrogen. Moving this group to other positions (e.g., 3, 4, or 6) would drastically alter the molecule's geometry and its ability to form key interactions with a target. For instance, a 3-amino substituent would be electronically and sterically different from a 5-amino substituent.
Substituents on the Amino Group: Acylation or alkylation of the 5-amino group can modulate its hydrogen bonding capacity and introduce new interaction possibilities. This can be a strategy to fine-tune selectivity or improve pharmacokinetic properties.
Other Ring Substituents: Introducing other substituents on the pyridine ring (e.g., halogens, alkyls, or alkoxy groups) can affect the electronic nature of the ring and provide additional contact points with the target, potentially increasing potency and selectivity.
The sulfonamide linker is a cornerstone of the pharmacophore for many biologically active molecules in this class. rsc.orgnih.gov
Bioisosteric Replacement: Replacing the sulfonamide group with bioisosteres like a reversed sulfonamide, sulfinamide, or sulfonimidamide can significantly alter the binding mode and potency. acs.orgnih.gov Sulfonimidamides, for example, introduce a stereogenic center at the sulfur atom and change the hydrogen bonding pattern, which can be exploited for developing novel analogues. nih.gov
Linker Homologation or Constraining: Altering the length or flexibility of the linker between the pyridine ring and the terminal functional group can impact the compound's ability to adopt the optimal conformation for binding.
Ligand-Target Interaction Analysis and Binding Site Characterization
Understanding how this compound and its derivatives bind to their biological targets is essential for rational drug design. While specific binding data for the title compound is not extensively available, insights can be drawn from studies on structurally related sulfonamide inhibitors, particularly those targeting metalloenzymes.
In the context of carbonic anhydrase inhibition, a well-studied area for sulfonamides, the binding mode is well-characterized. nih.gov Molecular docking and X-ray crystallography studies of similar compounds reveal that:
The sulfonamide moiety directly coordinates to the catalytic Zn²⁺ ion in the active site. The nitrogen atom of the deprotonated sulfonamide and one of the sulfonyl oxygens typically form strong interactions with the zinc.
The sulfonyl oxygens also form a network of hydrogen bonds with active site residues, often involving the "gatekeeper" residue Thr199.
The pyridine ring extends into a hydrophobic pocket of the active site, making van der Waals contacts.
The 5-amino group is positioned to form a crucial hydrogen bond with a backbone carbonyl or a side chain of an active site residue, thereby anchoring the "tail" of the inhibitor and enhancing affinity.
Table 2: Key Interactions of a Hypothetical 5-aminopyridine-2-sulfonamide (B1290108) Inhibitor with a Carbonic Anhydrase Active Site
| Inhibitor Moiety | Interacting Residue(s) | Interaction Type |
|---|---|---|
| Sulfonamide (-SO₂NH⁻) | Zn²⁺, Thr199 | Ionic coordination, H-bond |
| Pyridine Ring | Val121, Leu198 | Hydrophobic interactions |
This table represents a generalized binding mode based on known sulfonamide inhibitors.
Rational Design Strategies for Lead Optimization and Novel Analogues
The SAR data and understanding of ligand-target interactions provide a solid foundation for the rational design of improved compounds based on the this compound scaffold.
Key strategies include:
Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict the binding pose of novel analogues. This allows for the design of modifications that optimize interactions with the active site, for example, by introducing substituents that fill unoccupied hydrophobic pockets or form new hydrogen bonds. researchgate.net
Pharmacophore-Based Design: In the absence of a target structure, a pharmacophore model can be generated based on a set of known active compounds. This model can then be used to virtually screen compound libraries or to guide the design of new molecules that fit the essential pharmacophoric features. imist.ma
Bioisosteric Replacement: As discussed, strategically replacing key functional groups (like the sulfonamide) with bioisosteres can lead to improved properties such as enhanced potency, better selectivity, or more favorable metabolic stability. acs.org
Fragment-Based Growth: The 5-aminopyridine-2-sulfonamide can be considered a core fragment. By identifying how this fragment binds, medicinal chemists can "grow" the molecule by adding substituents that extend into and interact with adjacent regions of the binding site, a common strategy for lead optimization.
The rational design process is iterative, involving cycles of design, synthesis, and biological testing to progressively refine the molecular structure and achieve the desired therapeutic profile. nih.gov This approach has been successfully applied to develop potent and selective inhibitors for various targets starting from simple sulfonamide scaffolds.
Computational Chemistry Approaches in Pyridine Sulfonamide Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.govscirp.org For pyridine (B92270) sulfonamides, DFT, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), is employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). nih.govresearchgate.netnih.gov
This optimization provides crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield important electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scirp.org For sulfonamide derivatives, these calculations help elucidate charge distribution and the potential for charge transfer within the molecule. nih.govresearchgate.net
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures molecular polarity |
| Note: The data in this table are representative values for pyridine sulfonamide derivatives based on DFT calculations and are intended for illustrative purposes. |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting how a molecule will interact with other chemical species. It creates a 3D map of the electrostatic potential on the electron density surface of a molecule, visually identifying regions that are electron-rich (negative potential, nucleophilic sites) and electron-poor (positive potential, electrophilic sites). researchgate.netresearchgate.net
For 5-amino-N-methylpyridine-2-sulfonamide, an MEP map would typically show regions of negative potential (colored red or yellow) around the electronegative oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring. These sites are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack. scirp.orgresearchgate.net This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-protein binding. nih.gov
Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is another topological analysis method that maps the localization of electron pairs in a molecule. It provides a clear depiction of core electrons, covalent bonds, and lone pairs, which complements the understanding of the chemical bonding and reactivity derived from other methods.
Molecular Docking Simulations for Ligand-Protein Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. tandfonline.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.comnih.gov For pyridine sulfonamide derivatives, docking studies are frequently performed to predict their binding affinity and interaction patterns with various protein targets, such as carbonic anhydrases, kinases, and other enzymes implicated in disease. nih.govmdpi.com
In a typical docking simulation for this compound, the compound would be placed into the active site of a target protein. The simulation software then calculates the most stable binding poses (conformations) and estimates the binding energy (e.g., in kcal/mol). The results reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. imist.ma For instance, the sulfonamide group is known to interact with zinc ions in the active sites of metalloenzymes like carbonic anhydrase. nih.gov
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase IX | 5FL4 | -8.5 | His94, His96, His119, Thr199, Thr200 |
| BRAF Kinase (V600E) | 3OG7 | -9.2 | Cys532, Gly534, Phe583, Trp531 |
| Note: This table presents hypothetical docking results for illustrative purposes, showing plausible targets and interactions for a pyridine sulfonamide inhibitor. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govmdpi.com MD simulations track the movements of atoms and molecules over time by integrating Newton's laws of motion, providing insights into the conformational stability and flexibility of the ligand-protein complex. nih.govudel.edu
Following a docking study, MD simulations are often run to validate the predicted binding pose of compounds like this compound. nih.gov These simulations, which can span from nanoseconds to microseconds, assess the stability of the complex in a simulated physiological environment. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD trajectory over the simulation time suggests that the ligand remains securely bound in the active site. mdpi.com MD simulations also help to analyze the persistence of hydrogen bonds and other crucial interactions identified in docking. nih.gov
| Simulation Parameter | Value/Method | Purpose |
| Simulation Time | 100 ns | To observe the dynamic behavior and stability of the complex. |
| Force Field | AMBER, CHARMM | To define the potential energy and forces between atoms. |
| Ensemble | NPT (Isothermal-isobaric) | To simulate constant temperature and pressure, mimicking physiological conditions. |
| Key Analysis Metric | RMSD (Root Mean Square Deviation) | To measure the stability of the protein and ligand over time. |
| Note: This table outlines typical parameters and metrics used in an MD simulation of a ligand-protein complex. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
For a series of pyridine sulfonamide derivatives, a QSAR model would be built by calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). The model then correlates these descriptors with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50). The statistical validity and predictive power of the resulting model are assessed using parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²).
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | Dipole Moment | Molecular polarity and solubility. |
| Steric | Molecular Weight | Size and bulk of the molecule. |
| Topological | Wiener Index | Molecular branching and connectivity. |
| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water, relates to membrane permeability. |
| Note: This table lists examples of molecular descriptors commonly used in QSAR studies to predict the biological activity of compounds. |
Computational Insights into Molecular Characteristics Relevant to Research Design
The application of computational chemistry to pyridine sulfonamides, such as this compound, provides detailed molecular-level information that is fundamental to effective research and drug design. By calculating a variety of molecular descriptors, researchers can understand the inherent chemical nature of the compound and predict its behavior in a biological environment.
Molecular Geometry and Structural Parameters
Table 1: Predicted Structural Parameters for a Pyridine Sulfonamide Scaffold Note: These values are representative examples derived from computational studies on similar sulfonamide structures to illustrate the type of data generated.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length | S | O1 | 1.43 Å | ||
| Bond Length | S | N (sulfonamide) | 1.63 Å | ||
| Bond Length | S | C (pyridine) | 1.77 Å | ||
| Bond Angle | O1 | S | O2 | 119.5° | |
| Bond Angle | N (sulfonamide) | S | C (pyridine) | 107.0° | |
| Dihedral Angle | O1 | S | C (pyridine) | N (pyridine) | -6.0° |
| Dihedral Angle | C (pyridine) | S | N (sulfonamide) | C (methyl) | 61.0° |
Electronic Properties and Reactivity Descriptors
Computational models provide significant insights into the electronic landscape of a molecule. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap often suggests higher polarizability and greater chemical reactivity. researchgate.net
Furthermore, the Molecular Electrostatic Potential (ESP) map reveals the charge distribution across the molecule. acs.org Electron-rich regions (negative potential), typically around oxygen and nitrogen atoms, are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. acs.org Conversely, electron-deficient regions (positive potential), often near hydrogen atoms attached to heteroatoms, are prone to nucleophilic attack and can act as hydrogen bond donors. This information is vital for predicting non-covalent interactions, such as hydrogen bonds, which are fundamental to the stability of a ligand-receptor complex. researchgate.netacs.org
Global reactivity descriptors, also derived from computational calculations, offer a quantitative measure of chemical behavior and can be correlated with biological properties. researchgate.net
Table 2: Calculated Electronic and Reactivity Descriptors Note: These values are illustrative examples for a pyridine sulfonamide derivative.
| Descriptor | Value | Relevance to Research Design |
| HOMO Energy | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity researchgate.net |
| Dipole Moment | 4.5 D | Influences solubility and membrane permeability |
| Electron Affinity | 1.7 eV | Measure of the ability to accept an electron |
| Ionization Potential | 7.0 eV | Energy required to remove an electron |
| Chemical Hardness | 2.65 eV | Resistance to change in electron configuration |
By analyzing these computational insights, researchers can make informed decisions in the design of new pyridine sulfonamide derivatives. For example, modifying substituents on the pyridine ring can alter the HOMO-LUMO gap to tune the molecule's reactivity or change the ESP to enhance specific hydrogen bonding interactions with a target protein. acs.org This predictive, model-driven approach streamlines the process of developing compounds with desired biological activities, forming a cornerstone of modern medicinal chemistry. researchgate.netmdpi.com
Advanced Derivatives and Research Applications of 5 Amino N Methylpyridine 2 Sulfonamide
Proton Transfer Compounds and Supramolecular Assemblies
There is no available research on proton transfer compounds or the formation of supramolecular assemblies specifically involving 5-amino-N-methylpyridine-2-sulfonamide. The study of proton transfer in pyridine (B92270) derivatives is crucial for understanding their reactivity and potential applications in areas like materials science. researchgate.net Hydrogen bonding plays a significant role in the formation of supramolecular structures in sulfonamides, influencing their crystal packing and physical properties. nih.govresearchgate.net The amino and sulfonamide groups in this compound would be expected to participate in hydrogen bonding, potentially leading to the formation of interesting supramolecular architectures. nih.gov However, without experimental or theoretical studies on this specific compound, any discussion on its proton transfer behavior or supramolecular chemistry remains theoretical.
Novel Conjugates and Delivery Systems for Targeted Research Applications
The development of novel conjugates and delivery systems using this compound has not been reported in the scientific literature. Targeted drug delivery is a significant area of research aimed at increasing the efficacy and reducing the side effects of therapeutic agents. tamu.eduwikipedia.org This often involves conjugating a drug molecule to a targeting moiety, such as a peptide or antibody, or encapsulating it within a nanocarrier. nih.gov While sulfonamide derivatives, in general, are explored for various therapeutic applications, there is no evidence to suggest that this compound has been utilized in the design of such targeted systems.
Future Research Trajectories and Broader Therapeutic Potential
Identification and Validation of Novel Biological Targets for Pyridine (B92270) Sulfonamides
The therapeutic efficacy of any drug is fundamentally linked to its interaction with specific biological targets. While the classical target of sulfonamides, dihydropteroate (B1496061) synthase (DHPS), is well-established in the context of antimicrobial therapy, the broader target space for pyridine sulfonamides remains largely unexplored. drugbank.comwikipedia.org Future research will critically focus on identifying and validating novel protein targets to unlock new therapeutic applications for this class of compounds.
A significant area of investigation lies in the inhibition of carbonic anhydrases (CAs). nih.govresearchgate.net Certain pyridine sulfonamide derivatives have already demonstrated inhibitory activity against various human CA isoforms, which are implicated in a range of pathologies including glaucoma, epilepsy, and cancer. mdpi.com Systematic screening of diverse pyridine sulfonamide libraries against the full panel of human CA isoforms could reveal novel and selective inhibitors with therapeutic potential.
Beyond established target families, computational approaches are becoming indispensable for the de novo identification of novel targets. researchgate.netnih.gov Techniques such as inverse docking, where a compound of interest is screened against a large database of protein structures, can predict potential binding partners. These in silico predictions can then be validated through biophysical and biochemical assays to confirm direct interaction and functional modulation.
Table 1: Potential Novel Biological Targets for Pyridine Sulfonamides
| Target Class | Potential Therapeutic Area | Rationale |
| Kinases | Oncology, Inflammatory Diseases | Many kinases have binding pockets amenable to sulfonamide interactions. |
| Proteases | Infectious Diseases, Oncology | Inhibition of essential proteases can disrupt pathogen life cycles or cancer progression. |
| G-protein coupled receptors (GPCRs) | Various | Allosteric modulation of GPCRs by small molecules is a growing area of interest. |
| Ion Channels | Neurological Disorders, Cardiovascular Diseases | Modulation of ion channel activity can have profound physiological effects. |
The validation of these novel targets will be a multi-step process, involving confirmation of target engagement in cellular and animal models of disease. This rigorous validation is crucial to ensure that the observed phenotypic effects of the pyridine sulfonamides are indeed mediated by the newly identified target.
Development of Multi-Targeting Agents for Complex Diseases
The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndrome. tandfonline.comnih.govfrontiersin.org These conditions are typically driven by the dysregulation of multiple signaling pathways. Consequently, there is a growing interest in the development of multi-targeting agents, also known as polypharmacology, which can simultaneously modulate several key targets. nih.gov
The pyridine sulfonamide scaffold is particularly well-suited for the design of multi-target drugs due to its chemical tractability and ability to interact with a diverse range of protein targets. nih.gov By strategically modifying the substituents on the pyridine ring and the sulfonamide group, medicinal chemists can fine-tune the binding affinities for multiple desired targets.
One promising strategy involves the design of hybrid molecules that combine the pharmacophoric features of known inhibitors for different targets. For instance, a pyridine sulfonamide moiety could be linked to a pharmacophore known to inhibit a specific kinase, resulting in a dual-action molecule. Computational modeling will be instrumental in the rational design of such multi-targeting agents, helping to predict the optimal linker length and geometry for effective engagement with both targets. nih.gov
Table 2: Examples of Potential Multi-Targeting Strategies for Pyridine Sulfonamides
| Target Combination | Disease Area | Rationale |
| DHPS and a bacterial virulence factor | Infectious Diseases | Combating both bacterial growth and pathogenicity. |
| Carbonic Anhydrase IX and a kinase | Oncology | Targeting both tumor metabolism and signaling. |
| Two different kinases in the same pathway | Oncology | Overcoming resistance by blocking redundant signaling. |
The development of multi-targeting agents presents unique challenges, including the need to balance the activity at each target and to manage potential off-target effects. tandfonline.com However, the potential therapeutic benefits, such as enhanced efficacy and a reduced likelihood of resistance, make this a compelling area for future research.
Strategies for Addressing Evolving Resistance Mechanisms in Antimicrobial Research
The relentless rise of antimicrobial resistance is a global health crisis that threatens to undermine modern medicine. nih.gov Sulfonamide antibiotics have been particularly affected by the spread of resistance, primarily through the acquisition of mobile genetic elements encoding sulfa-insensitive DHPS enzymes. biorxiv.orgspringernature.comfrontiersin.org Addressing these evolving resistance mechanisms is a critical priority for the continued utility of pyridine sulfonamides as antimicrobial agents.
One key strategy is to develop novel pyridine sulfonamides that can effectively inhibit the resistant forms of DHPS. biorxiv.org This will require a detailed understanding of the structural differences between the wild-type and resistant enzymes. nih.gov High-resolution crystal structures of resistant DHPS variants can guide the rational design of new inhibitors that can overcome the resistance mutations.
Another approach is to develop combination therapies that pair a pyridine sulfonamide with an agent that can overcome a specific resistance mechanism. For example, an efflux pump inhibitor could be co-administered with a pyridine sulfonamide to prevent the bacteria from actively removing the antibiotic. mdpi.com Similarly, compounds that disrupt biofilm formation could enhance the efficacy of pyridine sulfonamides against persistent infections. microbiologyjournal.org
Table 3: Strategies to Combat Antimicrobial Resistance in Pyridine Sulfonamides
| Strategy | Mechanism of Action |
| Development of novel inhibitors | Targeting resistant DHPS variants. |
| Combination therapy | Co-administration with efflux pump inhibitors or biofilm disruptors. |
| Targeting alternative essential pathways | Bypassing the folate synthesis pathway. |
| Development of pro-drugs | Enhancing intracellular accumulation of the active compound. |
Furthermore, exploring entirely new mechanisms of antibacterial action for pyridine sulfonamides is a promising avenue. This could involve identifying novel bacterial targets that are essential for survival but are not susceptible to existing resistance mechanisms.
Innovations in Sustainable and Scalable Synthetic Methodologies
The chemical synthesis of pyridine sulfonamides is a well-established field, but there is always room for improvement, particularly in terms of sustainability and scalability. acs.org Traditional synthetic routes often rely on harsh reagents, generate significant waste, and may not be amenable to large-scale production. Future research in this area will focus on developing greener and more efficient synthetic methodologies.
One area of innovation is the use of mechanochemistry, which involves conducting chemical reactions in the solid state with minimal or no solvent. rsc.org This approach can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. The development of mechanochemical methods for the key steps in pyridine sulfonamide synthesis would represent a major advance in green chemistry.
Another promising direction is the use of flow chemistry, where reactions are carried out in a continuous stream rather than in batches. Flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automated synthesis and optimization. The development of robust flow chemistry protocols for the synthesis of 5-amino-N-methylpyridine-2-sulfonamide and its analogs would facilitate their production on an industrial scale.
Table 4: Comparison of Synthetic Methodologies for Pyridine Sulfonamides
| Methodology | Advantages | Disadvantages |
| Traditional Batch Synthesis | Well-established, versatile. | Often requires harsh conditions, generates waste. |
| Mechanochemistry | Solvent-free, high yields, rapid. | Can be challenging to scale up for some reactions. |
| Flow Chemistry | Scalable, safe, automated. | Requires specialized equipment and optimization. |
| Biocatalysis | Highly selective, environmentally friendly. | Limited to specific transformations, enzyme stability can be an issue. |
The integration of biocatalysis, using enzymes to perform specific chemical transformations, is another exciting frontier. Enzymes can offer unparalleled selectivity and operate under mild, aqueous conditions, making them an attractive alternative to traditional chemical catalysts.
Integration of Artificial Intelligence and Machine Learning in Pyridine Sulfonamide Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. frontiersin.org These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. The integration of AI and ML into the pyridine sulfonamide drug discovery pipeline has the potential to significantly accelerate the identification and optimization of new drug candidates.
One key application of AI is in the in silico screening of virtual compound libraries. mdpi.comnih.gov Machine learning models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel pyridine sulfonamide derivatives. This allows researchers to prioritize the synthesis and testing of the most promising compounds, saving time and resources.
AI can also be used to design novel pyridine sulfonamides with desired properties. Generative models can be trained to create new molecular structures that are predicted to be active against a specific target and to have favorable pharmacokinetic profiles. These de novo designed compounds can then be synthesized and evaluated experimentally. tandfonline.com
Table 5: Applications of AI and Machine Learning in Pyridine Sulfonamide Drug Discovery
| Application | Description |
| Virtual Screening | Predicting the activity of large compound libraries. |
| De Novo Drug Design | Generating novel molecular structures with desired properties. |
| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. |
| Target Identification | Identifying novel biological targets for existing compounds. |
| SAR Analysis | Identifying key structural features responsible for biological activity. |
Furthermore, AI and ML can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyridine sulfonamides. This allows for the early identification of compounds that are likely to fail in later stages of development due to poor pharmacokinetic or safety profiles.
The integration of these computational approaches will not replace the need for experimental validation, but it will undoubtedly streamline the drug discovery process and increase the likelihood of success in bringing new pyridine sulfonamide-based therapies to the clinic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
